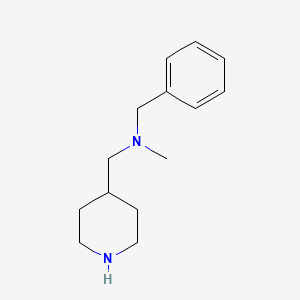

Benzyl-methyl-piperidin-4-ylmethyl-amine

Description

Benzyl-methyl-piperidin-4-ylmethyl-amine (systematic name: 1-Benzyl-N-methylpiperidin-4-amine) is a piperidine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . It features a benzyl group attached to the nitrogen at position 1 of the piperidine ring and a methylamine substituent at position 3. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of ligands targeting neurotransmitter transporters and receptor modulators . Its structural flexibility allows for diverse derivatization, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

N-benzyl-N-methyl-1-piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKONUTWCBKFEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588022 | |

| Record name | N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749845-76-9 | |

| Record name | N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-piperidin-4-ylmethyl-amine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for catalytic hydrogenation often involve the use of a rhodium catalyst on alumina under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl-methyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl-methyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in treating neurological disorders. The compound also functions as a monoamine oxidase inhibitor (MAOI), which further enhances its activity by preventing the breakdown of monoamines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of benzyl-methyl-piperidin-4-ylmethyl-amine can be contextualized by comparing it with structurally analogous piperidine derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Key Structural and Functional Differences

Substituent Positioning: The target compound’s methylamine group at position 4 contrasts with (1-Benzylpiperidin-4-yl)methanamine, which has a primary amine (-CH₂NH₂) at the same position. Chlorinated analogues (e.g., 4-Chloro-benzyl derivative) exhibit increased electron-withdrawing effects, enhancing binding affinity to monoamine transporters like DAT and SERT .

Conformational Constraints :

- Unlike flexible derivatives such as this compound, 3,6-disubstituted piperidines (e.g., S,S-(-)-19a) adopt rigid conformations, improving selectivity for DAT over SERT and NET (e.g., S,S-(-)-19a: DAT IC₅₀ = 11.3 nM vs. SERT IC₅₀ > 1,000 nM) .

Biological Activity: The methyl group in this compound reduces steric hindrance compared to bulkier substituents (e.g., benzhydryl or heterocyclic groups), favoring moderate transporter binding. Electron-withdrawing groups (e.g., -Cl, -NO₂) in analogues enhance DAT affinity by stabilizing charge-transfer interactions, as demonstrated in SAR studies .

Research Findings and Clinical Relevance

- DAT Selectivity : The lead compound S,S-(-)-19a (a 3,6-disubstituted piperidine) shows comparable DAT affinity to GBR 12909 but superior selectivity, highlighting the importance of structural constraints .

- Solubility and Bioavailability: Derivatives with extended alkyl chains (e.g., [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine) demonstrate improved aqueous solubility, critical for CNS drug development .

Biological Activity

Benzyl-methyl-piperidin-4-ylmethyl-amine (BM-PMA) is a synthetic compound with significant biological activity, primarily due to its structural characteristics that influence its pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

BM-PMA possesses a piperidine ring, which is known for its role in various biological activities. The presence of the benzyl group and methyl substitution enhances its interaction with biological targets, making it a compound of interest in medicinal chemistry.

1. Antidepressant Effects

Research indicates that compounds with piperidine moieties can exhibit antidepressant properties by modulating neurotransmitter systems, particularly dopamine and norepinephrine. BM-PMA selectively releases these monoamines, potentially offering a therapeutic avenue for depression treatment .

2. Neuroprotective Properties

Preliminary studies suggest that BM-PMA may protect neural cells from oxidative stress and damage through antioxidant mechanisms. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

BM-PMA acts primarily as a monoamine releasing agent, with a preferential release of dopamine and norepinephrine over serotonin. This selective action is crucial for its potential use as an antidepressant and may also contribute to its neuroprotective effects .

Comparative Analysis with Similar Compounds

| Compound | Key Activity | IC50 (µM) |

|---|---|---|

| This compound | Monoamine release (Dopamine/Norepinephrine) | Not specified |

| 4-Benzylpiperidine | Antidepressant | 11.7 |

| Benzylpiperazine | Antimicrobial | Not specified |

| Tetrahydroisoquinoline | Antidepressant | Not specified |

Case Study 1: Antidepressant Potential

A study evaluating the antidepressant effects of piperidine derivatives found that BM-PMA demonstrated significant monoamine releasing activity, suggesting its potential use in treating mood disorders. The compound's selectivity for dopamine and norepinephrine release was highlighted as a key factor in its efficacy.

Case Study 2: Neuroprotection

In vitro studies indicated that BM-PMA could protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS). The antioxidant properties were attributed to the compound's ability to scavenge free radicals, thus preventing cellular damage .

Case Study 3: Antimicrobial Activity

Research on structurally similar compounds revealed that many exhibit antimicrobial properties. Although specific data on BM-PMA is limited, its structural features suggest it could be effective against various pathogens, warranting further investigation into its antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.